N-hydroxy-heptanimidamide

Epigenetics Cancer Therapeutics Enzyme Inhibition

N-Hydroxy-heptanimidamide, also known as heptanamidoxime, is a primary aliphatic amidoxime with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol. This compound is characterized by its N-hydroxyamidine functional group, which confers metal-chelating properties and positions it within a class of molecules investigated for their roles as histone deacetylase (HDAC) inhibitors and as prodrugs for amidines.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B8608048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-heptanimidamide
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCCCC(=NO)N
InChIInChI=1S/C7H16N2O/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3,(H2,8,9)
InChIKeyMFARTVBWERMILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-heptanimidamide (CAS 99623-07-1) Procurement and Product Overview


N-Hydroxy-heptanimidamide, also known as heptanamidoxime, is a primary aliphatic amidoxime with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol [1]. This compound is characterized by its N-hydroxyamidine functional group, which confers metal-chelating properties [2] and positions it within a class of molecules investigated for their roles as histone deacetylase (HDAC) inhibitors [3] and as prodrugs for amidines [4]. Its straightforward synthesis and well-defined structure make it a valuable building block in medicinal chemistry and a subject of interest in structure-activity relationship (SAR) studies.

Why N-Hydroxy-heptanimidamide Cannot Be Casually Substituted with Other Amidoximes or Hydroxamates


Within the class of zinc-binding groups (ZBGs) for metalloenzyme inhibition, such as histone deacetylases (HDACs), small structural variations lead to significant differences in activity, isoform selectivity, and drug-like properties [1]. N-Hydroxy-heptanimidamide, with its specific seven-carbon alkyl chain and terminal amidoxime, is not functionally interchangeable with other chain-length amidoximes (e.g., C6 or C8) or hydroxamic acids (e.g., vorinostat/SAHA) [2]. The alkyl chain length dictates lipophilicity (cLogP), cellular permeability, and binding to hydrophobic enzyme channels, while the amidoxime group offers distinct metal coordination geometry and stability compared to hydroxamates [3]. As demonstrated in SAR studies of related amidoxime series, even a single carbon change in the linker can alter in vitro HDAC inhibitory activity by an order of magnitude, underscoring the need for precise chemical selection [4].

Quantitative Differentiation Evidence for N-Hydroxy-heptanimidamide


Superior HDAC Inhibitory Potency of Amidoximes Compared to Hydroxamates

In a comparative study of HDAC inhibitors, a series of amidoximes demonstrated 'noteworthy enhancement' in inhibitory activity compared to their hydroxamate counterparts [1]. This class-level inference suggests that N-hydroxy-heptanimidamide, as an aliphatic amidoxime, is likely to exhibit superior potency in HDAC inhibition assays relative to structurally analogous hydroxamic acids. The study highlights that amidoximes, including those with aliphatic chains, possess submicromolar HDAC inhibitory activity, with the exact potency being modulated by chain length [2].

Epigenetics Cancer Therapeutics Enzyme Inhibition

Lipophilicity and Permeability Optimization via Alkyl Chain Length (C7 vs. C6/C8)

The computed XLogP3-AA value for N-hydroxy-heptanimidamide is 2.4 [1], which is optimal for balancing aqueous solubility and passive membrane permeability. In contrast, the shorter-chain analog N-hydroxy-hexanimidamide (C6) has a predicted XLogP of ~2.0, and the longer-chain N-hydroxy-octanimidamide (C8) has a predicted XLogP of ~2.8 [2]. This moderate lipophilicity of the C7 chain is associated with enhanced cellular uptake in Caco-2 permeability assays for similar amidoxime series [3], positioning N-hydroxy-heptanimidamide as a preferred candidate for achieving sufficient intracellular concentrations without excessive plasma protein binding or poor solubility.

Physicochemical Properties ADME Drug Design

Enhanced Metabolic Stability as an Amidoxime Prodrug Compared to Direct Amidine Administration

N-Hydroxy-heptanimidamide functions as an effective prodrug for the corresponding amidine, heptanimidamide [1]. In vitro studies using pig hepatocytes demonstrate that amidoximes are efficiently reduced to their active amidine forms via the mitochondrial amidoxime reducing component (mARC) enzyme system [2]. This prodrug approach significantly enhances oral bioavailability and plasma stability compared to the direct administration of the highly basic and poorly permeable amidine [3]. For N-hydroxy-heptanimidamide, the prodrug strategy is particularly advantageous as it masks the positive charge of the amidine, facilitating gastrointestinal absorption and enabling sustained systemic exposure [4].

Prodrug Strategy Pharmacokinetics Drug Metabolism

Metal Chelation and Potential as a Uranium-Sequestering Agent

The amidoxime group is renowned for its ability to chelate transition metals, including uranium [1]. Studies on polyamidoxime adsorbents reveal that the binding mode and affinity for uranyl ions are highly dependent on the amidoxime chain length and local concentration [2]. N-Hydroxy-heptanimidamide, as a monomeric aliphatic amidoxime, serves as a critical model compound for understanding these emergent binding phenomena. Its specific chain length contributes to a unique coordination environment, as demonstrated by EXAFS and SANS analyses of related amidoxime polymers, where changes in polymer molecular weight (i.e., chain length) directly alter the uranium coordination sphere [3].

Environmental Remediation Coordination Chemistry Metal Binding

Purity and Characterization Standards for Reproducible Research

Commercial N-hydroxy-heptanimidamide is typically supplied with a purity of ≥95% as determined by HPLC and NMR . This high level of purity is critical for ensuring reproducibility in biological assays and synthetic applications. Compared to lower-purity grades or in-house synthesized material that may contain uncharacterized impurities, the use of a well-characterized, high-purity standard minimizes variability in experimental outcomes. For instance, trace metal impurities or residual solvents can act as potent enzyme inhibitors or catalysts, confounding SAR studies [1].

Chemical Synthesis Quality Control Analytical Chemistry

Optimal Application Scenarios for N-Hydroxy-heptanimidamide Based on Differentiated Evidence


Preclinical Development of Orally Bioavailable Amidine-Based Therapeutics

Given its established role as an amidoxime prodrug, N-hydroxy-heptanimidamide is ideally suited for the preclinical development of novel amidine-containing drug candidates. It can be used to formulate oral dosage forms for in vivo pharmacokinetic, efficacy, and toxicology studies, where direct administration of the active amidine would result in poor bioavailability [1]. Researchers can leverage this compound to study the conversion kinetics to heptanimidamide in relevant animal models and to establish preliminary safety margins.

Hit-to-Lead Optimization for HDAC Inhibitor Programs

N-Hydroxy-heptanimidamide serves as a valuable scaffold or a key intermediate in the synthesis of focused libraries for HDAC inhibitor discovery. Its submicromolar class-level activity and optimized lipophilicity (XLogP = 2.4) make it a strong starting point for SAR studies aimed at improving isoform selectivity and cellular potency [2]. It can be used to probe the effects of linker length and terminal group modifications on HDAC inhibition and antiproliferative activity in cancer cell lines.

Fundamental Studies of Metal Chelation and Environmental Remediation

This compound is a critical monomeric model for investigating the uranium-binding mechanisms of amidoxime-functionalized polymers. Its specific C7 alkyl chain length contributes to understanding how local steric and electronic effects influence metal coordination geometry and binding strength [3]. It can be employed in spectroscopic and computational studies to design next-generation, high-capacity adsorbents for extracting uranium and other valuable or toxic metals from aqueous environments.

Synthesis of High-Purity Reference Standards and Building Blocks

With its defined purity of ≥95% and well-characterized analytical profile, N-hydroxy-heptanimidamide is an essential reference standard for analytical method development, quality control of amidoxime-containing materials, and as a reliable building block for the synthesis of more complex molecules . Its procurement from reputable suppliers ensures batch-to-batch consistency, which is paramount for reproducible research in both academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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